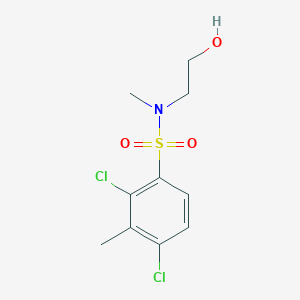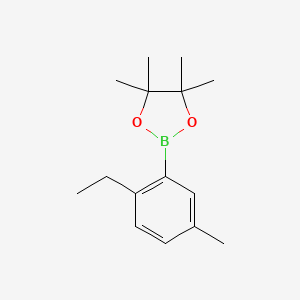
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its unique properties. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 2-ethyl-5-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems also helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: It can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: 2-ethyl-5-methylphenylboronic acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Used in the preparation of advanced materials such as polymers and electronic devices.
Medicinal Chemistry: Plays a role in the synthesis of biologically active compounds and potential therapeutic agents.
Catalysis: Employed as a reagent in various catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boron compound and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the steric hindrance provided by the tetramethyl groups.
2-Methylphenylboronic Acid: Similar structure but with different electronic properties due to the absence of the ethyl group.
4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane: Lacks the aromatic ring, making it less versatile in cross-coupling reactions.
Uniqueness
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its combination of steric and electronic properties, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the tetramethyl groups provides steric hindrance that can improve the stability of the intermediate complexes, leading to higher yields and fewer side reactions.
Properties
Molecular Formula |
C15H23BO2 |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-7-12-9-8-11(2)10-13(12)16-17-14(3,4)15(5,6)18-16/h8-10H,7H2,1-6H3 |
InChI Key |
OVAOMYNEFUXMGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


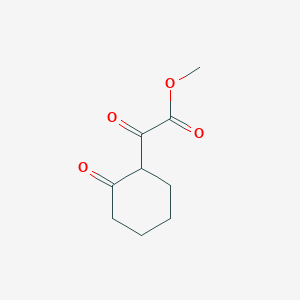

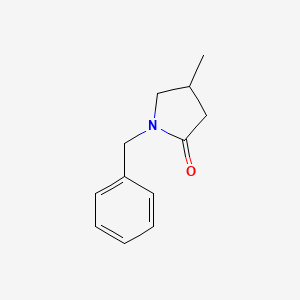

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)


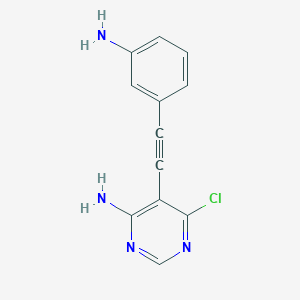
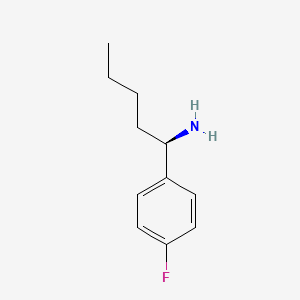
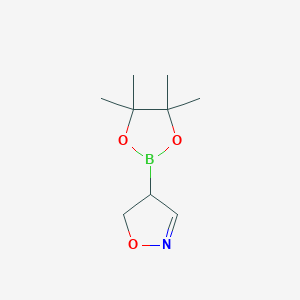
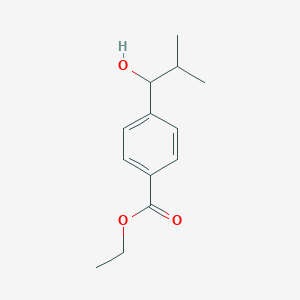
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
